2-Morpholin-4-ylethyl 3-bromobenzoate;hydrochloride
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Overview
Description
2-Morpholin-4-ylethyl 3-bromobenzoate;hydrochloride is a chemical compound that combines a morpholine ring with a brominated benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-ylethyl 3-bromobenzoate;hydrochloride typically involves the esterification of 3-bromobenzoic acid with 2-(morpholin-4-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylethyl 3-bromobenzoate;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 2-(morpholin-4-yl)ethanol.
Oxidation and Reduction: The morpholine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 3-bromobenzoic acid and 2-(morpholin-4-yl)ethanol.
Oxidation: N-oxides of the morpholine ring.
Reduction: Secondary amines derived from the morpholine ring.
Scientific Research Applications
2-Morpholin-4-ylethyl 3-bromobenzoate;hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential as a ligand in receptor binding studies.
Industrial Applications: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylethyl 3-bromobenzoate;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The brominated benzoate moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholin-4-ylethyl 2-bromobenzoate;hydrochloride
- 2-Morpholin-4-ylethyl 4-bromobenzoate;hydrochloride
- 2-Morpholin-4-ylethyl 3-chlorobenzoate;hydrochloride
Uniqueness
2-Morpholin-4-ylethyl 3-bromobenzoate;hydrochloride is unique due to the specific positioning of the bromine atom on the benzoate ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
2-morpholin-4-ylethyl 3-bromobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3.ClH/c14-12-3-1-2-11(10-12)13(16)18-9-6-15-4-7-17-8-5-15;/h1-3,10H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXRJHZGBVQLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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